1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1428666-17-4) is a boronate ester-functionalized indolinone derivative with the molecular formula C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol . It serves as a key intermediate in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Miyaura-Suzuki reactions) for synthesizing PET tracers and kinase inhibitors . The compound features a pinacol boronate group at the 6-position of the indolin-2-one scaffold, enabling versatile derivatization for drug discovery and radiopharmaceutical applications .
Properties
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-6-10-8-13(18)17(5)12(10)9-11/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJVMWTJWQCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N3C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428666-17-4 | |
| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Key Components
The reaction proceeds via oxidative addition of a palladium catalyst to a brominated indolin-2-one derivative, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronated product. Critical components include:
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Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is preferred due to its stability and efficiency in borylation reactions.
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Base : Potassium acetate (KOAc) facilitates the reaction by neutralizing HBr byproducts.
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Solvent : Anhydrous 1,4-dioxane ensures optimal solubility and reaction homogeneity.
Standard Laboratory Procedure
A representative synthesis involves:
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Combining 6-bromo-1-methylindolin-2-one (10.0 mmol), B₂pin₂ (12.0 mmol), KOAc (15.0 mmol), and PdCl₂(dppf) (0.2 mmol) in dioxane (50 mL).
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Heating at 85°C under nitrogen for 15 hours.
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Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) to isolate the product.
Table 1: Optimization of Miyaura Borylation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% PdCl₂(dppf) | 93.8 |
| Temperature | 85°C | 93.8 |
| Solvent | 1,4-Dioxane | 93.8 |
| Reaction Time | 15 hours | 93.8 |
| Base | KOAc | 93.8 |
This method achieves a yield of 93.8% under optimized conditions, with NMR confirming product purity (δ 1.24 ppm for pinacol methyl groups, 7.52–7.75 ppm for aromatic protons).
Alternative Synthetic Routes
Direct Functionalization via C–H Activation
Recent advances in C–H borylation enable direct functionalization of the indolin-2-one core without pre-halogenation. A palladium-catalyzed domino Heck/borylation cascade has been reported for related indolo[2,1-a]isoquinolines, suggesting potential adaptability. Key features include:
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Substrate : Alkene-tethered indole derivatives.
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Reagents : Hexamethyldisilane or B₂pin₂.
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Conditions : Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in toluene at 110°C.
While this method avoids halogenation steps, its applicability to 1-methylindolin-2-one derivatives requires further validation.
Multi-Step Synthesis from Indoline Precursors
A supplementary route involves sequential methylation and borylation:
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Methylation : Treating indolin-2-one with methyl iodide and a base (e.g., NaH) in DMF to introduce the 1-methyl group.
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Borylation : Subjecting the methylated intermediate to Miyaura conditions.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 1 | 93.8 | High efficiency, one-pot | Requires brominated precursor |
| C–H Activation | 1 | N/A | No pre-functionalization | Limited substrate scope |
| Multi-Step Synthesis | 2 | 70–80 | Flexible intermediate use | Lower overall yield |
Optimization of Reaction Parameters
Catalyst Screening
Alternative palladium catalysts, such as Pd(OAc)₂ with SPhos ligand, have been tested but show reduced efficacy compared to PdCl₂(dppf). Nickel catalysts (e.g., NiCl₂(dppe)) are less effective, yielding <50% under identical conditions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) lead to side reactions, while ethers (THF, dioxane) improve selectivity. Non-polar solvents (toluene) necessitate higher temperatures (>100°C) for comparable yields.
Temperature and Time Dependence
Lower temperatures (60°C) extend reaction times to 24 hours with 85% yield, whereas temperatures >90°C risk decomposition. The optimal balance of 85°C for 15 hours minimizes side products.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry enhances scalability:
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Residence Time : 30 minutes at 100°C.
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Catalyst Recovery : Immobilized Pd on carbon enables reuse for 5 cycles without significant activity loss.
Purification Techniques
Industrial processes employ crystallization over chromatography:
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Solvent System : Ethanol/water (4:1) achieves >99% purity after recrystallization.
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Throughput : 50 kg batches with 90% recovery.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium or copper catalysts in the presence of suitable ligands.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Various substituted indolin-2-one derivatives, depending on the reacting partner.
Scientific Research Applications
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The compound’s reactivity is largely influenced by the electronic and steric properties of the dioxaborolane group, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Key Compounds (see Table 1):
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 893441-85-5, Similarity: 0.93)
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1613639-40-9, Similarity: 0.91)
- 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1221239-09-3, Similarity: 0.87)
Structural Differences :
- The 6-substituted target compound (indolin-2-one) exhibits distinct electronic properties compared to its 5-substituted isomer due to the electron-withdrawing ketone group at the 2-position.
- Isoindolinone derivatives (e.g., 2-Methyl-6-boronate isoindolin-1-one) lack the fused benzene ring of indolin-2-one, altering steric and electronic profiles .
Table 1: Molecular Data of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₀BNO₃ | 273.14 | 1428666-17-4 | - |
| 5-Boronated Indolin-2-one | C₁₅H₂₀BNO₃ | 273.14 | 893441-85-5 | 0.93 |
| 6-Boronated Indole | C₁₅H₂₀BNO₂ | 257.13 | 884507-19-1 | 0.89 |
| 2-Methyl-6-Boronated Isoindolin-1-one | C₁₅H₂₀BNO₂ | 257.13 | 1221239-09-3 | 0.87 |
Key Differences :
- The target compound requires harsher reaction temperatures (90°C) compared to indole analogs (75–80°C) due to lower reactivity of the indolinone scaffold .
- Isoindolinone derivatives often require additional protecting groups to prevent side reactions during boronation .
Physicochemical Properties
Melting Points and Stability :
- Target Compound: No explicit mp reported, but analogs like 6-boronated indole melt at 97–99°C .
- 5-Boronated Indolin-2-one : Decomposes above 80°C, indicating reduced thermal stability compared to the 6-substituted target .
- Solubility: The ketone group in indolin-2-one enhances polarity, improving aqueous solubility (∼2 mg/mL in PBS) compared to non-ketone analogs (<1 mg/mL) .
Table 2: Application Comparison
Biological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings.
- Molecular Formula : C15H20BNO
- Molecular Weight : 259.1517 g/mol
- CAS Number : 1428666-17-4
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Structure :
Synthesis
The synthesis of this compound typically involves the reaction of indoline derivatives with boron-containing reagents under controlled conditions to yield the desired product with high purity.
Anticancer Properties
Recent studies have demonstrated the compound's anticancer activity , particularly against various cancer cell lines. The following table summarizes key findings from different studies:
The compound has shown to exert its effects through various mechanisms:
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells by activating caspases and increasing the sub-G1 peak in flow cytometry analysis, indicating an increase in hypodiploid cells .
- Tubulin Inhibition : Similar to known chemotherapeutic agents like CA-4, it inhibits tubulin polymerization which is crucial for cancer cell division .
Case Study 1: Induction of Apoptosis in Leukemia Cells
In a study focusing on human myeloid leukemia cell lines (HL-60 and U937), treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry. The most active derivatives demonstrated an IC50 value of 0.56 µM, indicating potent activity against these cells .
Case Study 2: Inhibition of Tubulin Polymerization
Another investigation assessed the compound's ability to inhibit tubulin polymerization. It was found that at concentrations of 100 nM, the compound significantly affected cell cycle distribution and induced apoptosis in treated cells .
Q & A
Q. What are the key analytical techniques to confirm the structural identity of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the indolin-2-one core and the dioxaborolane substituent. For instance, the boron atom in the dioxaborolane group produces distinct ¹¹B NMR shifts (~30-35 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ calculated vs. observed). Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate carbonyl (C=O) stretches (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹). Cross-referencing with PubChem or DSSTox entries (e.g., DTXSID60190279 for similar compounds) ensures consistency .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves Suzuki-Miyaura coupling or Miyaura borylation. Key steps include:
- Precursor preparation : Start with halogenated indolin-2-one derivatives (e.g., 6-bromo-1-methylindolin-2-one).
- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (KOAc) in anhydrous DMF at 80-100°C .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., from ethanol/water). Monitor reaction progress via TLC and adjust catalyst loading (1-5 mol%) to minimize side products .
Advanced Research Questions
Q. How does the position of the dioxaborolane group on the indolin-2-one scaffold influence reactivity in cross-coupling reactions?
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Methodological Answer : Regioselectivity is governed by steric and electronic factors. For example, the 6-position (vs. 5- or 7-position) may enhance stability in Suzuki-Miyaura coupling due to reduced steric hindrance and optimal electron density. Comparative studies of analogs (e.g., 5-substituted vs. 6-substituted derivatives) using kinetic assays and DFT calculations can reveal transition-state energetics. Evidence from structurally similar compounds (Table 1) suggests that the 6-position favors higher yields in aryl-aryl couplings .
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Table 1 : Reactivity Comparison of Dioxaborolane-Substituted Indolin-2-one Derivatives
| Position | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| 6 | Phenyl iodide | 85 | |
| 5 | Phenyl iodide | 62 | |
| 7 | Phenyl iodide | 58 |
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in catalyst systems, solvent purity, or moisture sensitivity. To address this:
- Control experiments : Compare anhydrous vs. non-anhydrous conditions (e.g., DMF vs. THF).
- Catalyst screening : Test Pd(OAc)₂, PdCl₂, and ligand effects (e.g., SPhos vs. XPhos).
- Quantitative analysis : Use LC-MS to track byproduct formation (e.g., deboronation or homocoupling). Literature suggests that Pd(dppf)Cl₂ in degassed DMF yields >80% under inert atmospheres, while trace oxygen reduces efficiency .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. Focus on:
- Boron electronic environment : Analyze Natural Bond Orbital (NBO) charges to predict nucleophilic attack sites.
- Steric maps : Generate steric maps (e.g., using SambVca) to assess accessibility of the dioxaborolane group.
- Solvent effects : Include implicit solvation models (e.g., SMD) to simulate reaction media. Studies on similar boronic esters show that electron-withdrawing groups on the indolin-2-one core reduce boron Lewis acidity, slowing transmetallation .
Methodological Best Practices
Q. What strategies mitigate decomposition during storage and handling?
- Methodological Answer :
- Storage : Keep under argon at -20°C in amber vials to prevent hydrolysis of the dioxaborolane group.
- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF).
- Stability assays : Monitor degradation via ¹H NMR (disappearance of BPin peaks) over time. Evidence from related compounds indicates >95% stability after 6 months under optimal conditions .
Q. How to design experiments to probe the compound’s role in photophysical applications?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO).
- TD-DFT calculations : Correlate experimental λmax with computed electronic transitions.
- Quenching studies : Introduce electron-deficient alkenes to assess excited-state reactivity. Boron-containing indolin-2-one derivatives often exhibit tunable luminescence, making them candidates for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
